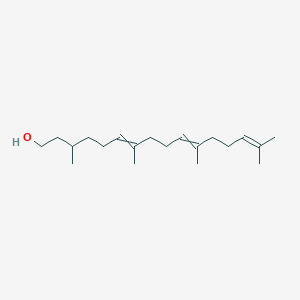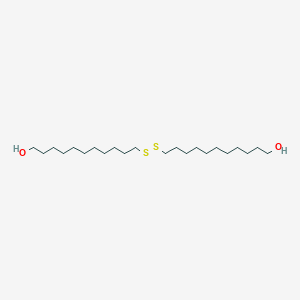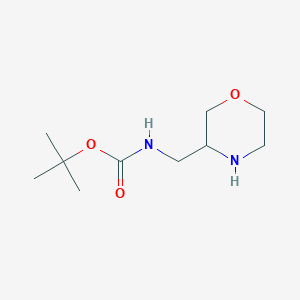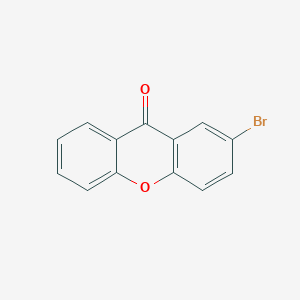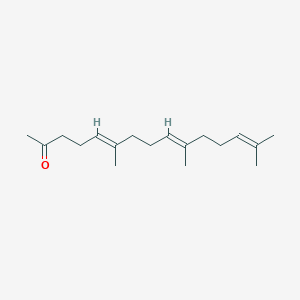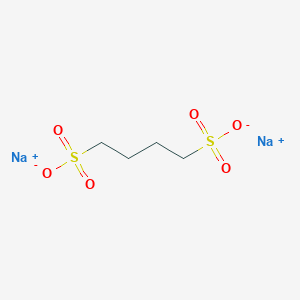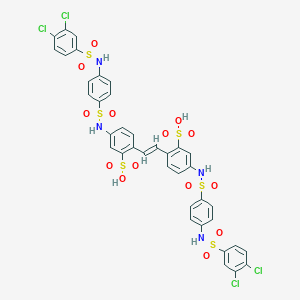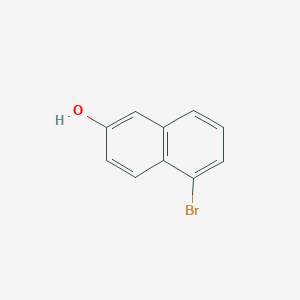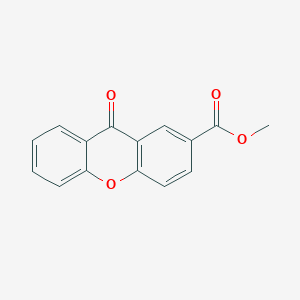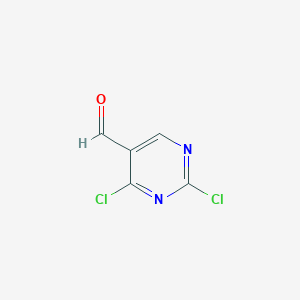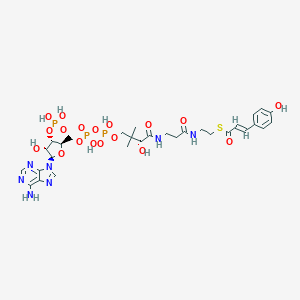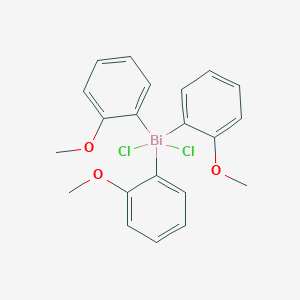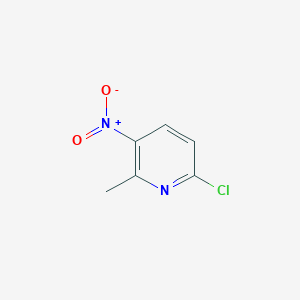
1,2-Octanoylphosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Octanoylphosphatidylcholine (Oct-PC) is a naturally occurring phospholipid that is found in various biological membranes. It is a derivative of phosphatidylcholine, which is the major component of cell membranes. Oct-PC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1,2-Octanoylphosphatidylcholine is not fully understood. However, it is believed to work by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. 1,2-Octanoylphosphatidylcholine has also been shown to regulate the expression of various genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
1,2-Octanoylphosphatidylcholine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1,2-Octanoylphosphatidylcholine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1,2-Octanoylphosphatidylcholine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Octanoylphosphatidylcholine has several advantages for lab experiments. It is a naturally occurring phospholipid and is readily available. It is also stable and can be easily synthesized. However, 1,2-Octanoylphosphatidylcholine has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. Additionally, 1,2-Octanoylphosphatidylcholine can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 1,2-Octanoylphosphatidylcholine. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further research is needed to understand the mechanism of action of 1,2-Octanoylphosphatidylcholine and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of 1,2-Octanoylphosphatidylcholine in humans.
Conclusion:
In conclusion, 1,2-Octanoylphosphatidylcholine is a naturally occurring phospholipid that has potential therapeutic applications in various diseases. It can be synthesized by various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1,2-Octanoylphosphatidylcholine, including exploring its potential therapeutic applications in other diseases, investigating its potential as a drug delivery system, and evaluating its safety and efficacy in humans.
Synthesemethoden
1,2-Octanoylphosphatidylcholine can be synthesized by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 1-octanol with phosphorus oxychloride, followed by the reaction with choline chloride. Enzymatic synthesis involves the use of phospholipase A2 to catalyze the reaction between 1-octanoyl-sn-glycero-3-phosphocholine and choline. Microbial synthesis involves the use of microorganisms, such as Escherichia coli, to produce 1,2-Octanoylphosphatidylcholine.
Wissenschaftliche Forschungsanwendungen
1,2-Octanoylphosphatidylcholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 1,2-Octanoylphosphatidylcholine has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a drug delivery system for various drugs, including anti-cancer drugs.
Eigenschaften
CAS-Nummer |
111466-75-2 |
|---|---|
Produktname |
1,2-Octanoylphosphatidylcholine |
Molekularformel |
C24H48NO8P |
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
InChI-Schlüssel |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Andere CAS-Nummern |
111466-75-2 |
Synonyme |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



